N-Acetyl-L-arginine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883338 |

Source

|

| Record name | N-Acetyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-a-Acetyl-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155-84-0 |

Source

|

| Record name | N-Acetyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine, N2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-a-Acetyl-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-L-arginine: A Comprehensive Technical Guide on its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-arginine, a derivative of the semi-essential amino acid L-arginine, is a molecule of growing interest in various scientific domains, from metabolic studies to pharmaceutical formulation. This technical guide provides an in-depth overview of the chemical properties of this compound, alongside a detailed exploration of the analytical techniques employed for its structure elucidation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of its physicochemical characteristics, synthesis, and structural analysis methodologies.

Chemical Properties

This compound is an N-acyl-L-alpha-amino acid.[1] It is characterized by the presence of an acetyl group attached to the alpha-amino group of L-arginine.[2] This modification alters its physicochemical properties compared to its parent amino acid, L-arginine.

Quantitative Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₄O₃ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Melting Point | 215 °C | [3] |

| Solubility | Water: 50 mg/mLDMSO: 14.29 mg/mL, 50 mg/mL (dihydrate)Ethanol: Insoluble | [4][5][6] |

| pKa (predicted) | The pKa of the guanidinium group in L-arginine is ~13.8. The acetylation of the α-amino group in this compound significantly lowers its basicity compared to the free amino group in L-arginine. The carboxylic acid group is expected to have a pKa around 2-3. | [7] |

| Appearance | White powder | [1] |

Structure and Elucidation

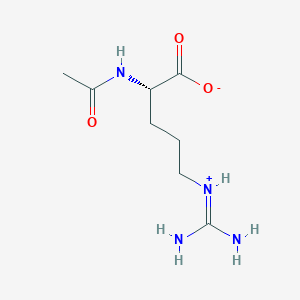

Molecular Structure

The molecular structure of this compound is depicted below, illustrating the acetylated alpha-amino group, the chiral center at the alpha-carbon, and the guanidinium group of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the acetyl methyl protons, the α-proton, and the protons of the side chain methylene groups. The chemical shifts of these protons are influenced by their proximity to electronegative atoms and functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[2] Key signals include those from the carbonyl carbons of the acetyl and carboxyl groups, the α-carbon, the side-chain carbons, and the methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The fragmentation of arginine-containing molecules is well-documented and provides characteristic ions.[9]

The expected protonated molecule [M+H]⁺ for this compound would have an m/z of 217.1295.[10] Common fragmentation pathways for arginine-containing compounds involve the loss of water, ammonia, and characteristic cleavages along the peptide backbone if it were part of a larger molecule. The guanidinium group can also undergo specific fragmentation.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of L-arginine using acetic anhydride.[11] An alternative enzymatic approach offers a greener synthesis route.[12]

Protocol: Chemical Synthesis

-

Dissolve L-arginine in a suitable solvent, such as a mixture of water and an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Maintain the reaction at a low temperature and continue stirring for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, adjust the pH to precipitate the product.

-

Collect the crude product by filtration and wash with a cold solvent.

-

Purify the product by recrystallization from a suitable solvent system.

NMR Spectroscopic Analysis

Protocol: ¹H and ¹³C NMR

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to a known internal standard (e.g., DSS or TSP in D₂O).

-

Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.

-

Process and reference the ¹³C spectrum similarly to the ¹H spectrum.

Mass Spectrometric Analysis

Protocol: ESI-MS or MALDI-MS

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with a small amount of formic acid for ESI).

-

For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.

Biological Context and Signaling

This compound is an endogenous metabolite found in humans and other organisms.[2] While it is not directly implicated as a signaling molecule itself, its precursor, L-arginine, is a critical component of several major metabolic and signaling pathways.

L-arginine is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[13] It is also an intermediate in the urea cycle, essential for the detoxification of ammonia. Furthermore, L-arginine can activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[14] The biological role of this compound may be linked to the regulation of L-arginine levels or its transport.

Conclusion

This compound presents a unique set of chemical properties that distinguish it from its parent amino acid. Its structure can be reliably elucidated through standard spectroscopic techniques such as NMR and mass spectrometry. The synthesis protocols are well-established, allowing for its preparation for research and development purposes. While its direct role in cell signaling is not yet fully understood, its position within the broader context of L-arginine metabolism suggests potential regulatory functions. This guide provides a foundational understanding of this compound for scientists and researchers, facilitating its further investigation and potential application in various fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ALPHA-ACETYL-L-ARGININE CAS#: 155-84-0 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C8H16N4O3) [pubchemlite.lcsb.uni.lu]

- 11. N2-acetyl-DL-arginine synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biological Role of N-Acetyl-L-arginine as a Human Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-arginine (NAA) is an endogenous human metabolite, the biological significance of which is increasingly being recognized. As an N-acetylated derivative of the semi-essential amino acid L-arginine, NAA is intrinsically linked to key metabolic and signaling pathways, including protein metabolism, nitric oxide (NO) signaling, and oxidative stress. Elevated levels of NAA are a notable biomarker in certain inherited metabolic disorders, such as hyperargininemia, and have also been observed in conditions like uremia. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, consolidating information on its metabolic pathways, physiological concentrations, and its implications in health and disease. Detailed experimental protocols for its quantification and the elucidation of its effects are also presented, alongside visualizations of its metabolic and signaling interactions, to support further research and potential therapeutic development.

Introduction

This compound (NAA) is an N-acyl-L-alpha-amino acid, structurally consisting of an L-arginine molecule with an acetyl group attached to its alpha-amino group.[1][2][3] While L-arginine is well-established as a crucial substrate for protein synthesis, the urea cycle, and the production of nitric oxide (NO), the physiological and pathological roles of its N-acetylated form are less well-characterized.[4][5] NAA is a naturally occurring human metabolite found in various tissues and biological fluids.[6] Its presence and concentration are altered in specific disease states, suggesting its involvement in metabolic regulation and pathophysiology.[1][2][5][7] This document aims to provide a detailed technical resource for researchers and drug development professionals on the biological significance of NAA.

Metabolism of this compound

The metabolism of NAA involves both its synthesis and degradation through specific enzymatic pathways.

Biosynthesis of this compound

There are two primary proposed pathways for the biosynthesis of NAA in humans:

-

Degradation of N-Terminally Acetylated Proteins: A major source of free N-acetylated amino acids, including NAA, is the proteolytic degradation of proteins that have undergone N-terminal acetylation.[2][8] This common post-translational modification is catalyzed by a family of N-acetyltransferases (NATs).[9][10] During protein turnover, these acetylated proteins are broken down into smaller peptides. An N-acylpeptide hydrolase, also known as acylaminoacyl-peptidase, can then cleave the N-acetylated amino acid from the N-terminus of these peptides, releasing free NAA.[2][8][11][12]

-

Direct Acetylation of L-arginine: The direct N-acetylation of free L-arginine by a specific N-acetyltransferase is another potential route of synthesis. While N-acetylglutamate synthase (NAGS) is a known enzyme that acetylates glutamate, the specific human enzyme responsible for the direct acetylation of L-arginine has not been definitively identified.[1][9][10][13][14] Human arylamine N-acetyltransferases (NAT1 and NAT2) and N-acetyltransferase 8 (NAT8) are known to acetylate various substrates, but their activity on L-arginine requires further investigation.[8][15][16]

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAT1 N-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 4. A new method for the assay of aminoacylase: elaboration of a fixed-incubation method for routine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uniprot.org [uniprot.org]

- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 11. Functional Analysis of the Human N-Acetyltransferase 1 Major Promoter: Quantitation of Tissue Expression and Identification of Critical Sequence Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ninho.inca.gov.br [ninho.inca.gov.br]

- 13. uniprot.org [uniprot.org]

- 14. Accumulation of the endogenous L-arginine analogue NG-monomethyl-L-arginine in human end-stage renal failure patients on regular haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-acetyltransferase 1 - Wikipedia [en.wikipedia.org]

- 16. NAT2 N-acetyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

N-Acetyl-L-arginine as a potential biomarker for hyperargininemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperargininemia, an autosomal recessive disorder of the urea cycle, arises from a deficiency in the arginase-1 (ARG1) enzyme. This deficiency leads to a significant accumulation of arginine in the blood and cerebrospinal fluid (CSF). While hyperargininemia is a known hallmark of the disease, recent attention has turned to its metabolites, particularly N-Acetyl-L-arginine, as potential biomarkers for disease diagnosis, monitoring, and as a tool in the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of this compound's role in hyperargininemia, detailing its metabolic context, methods for its quantification, and its potential clinical utility.

Introduction to Hyperargininemia

Hyperargininemia, also known as arginase deficiency, is a rare inherited metabolic disorder that disrupts the urea cycle, the primary pathway for the removal of toxic ammonia from the body.[1] The final step of this cycle, the conversion of arginine to ornithine and urea, is catalyzed by the enzyme arginase-1.[1] A deficiency in this enzyme leads to the accumulation of arginine in bodily fluids.[1] Unlike other urea cycle disorders that often present with severe hyperammonemia in the neonatal period, hyperargininemia typically manifests later in childhood with progressive neurological symptoms, including spasticity, developmental delay, intellectual disability, and seizures.[2]

The pathophysiology of the neurological damage in hyperargininemia is not fully understood, but it is hypothesized to be related to the direct neurotoxicity of excess arginine and its metabolites, known as guanidino compounds.[3] These compounds, including this compound, are found at elevated concentrations in patients with hyperargininemia and are thought to contribute to the observed neurological sequelae.[3]

This compound: A Key Guanidino Compound

This compound is an N-acylated derivative of the amino acid L-arginine. While its precise metabolic role in mammals is still under investigation, it is consistently found to be elevated in the plasma, cerebrospinal fluid (CSF), and urine of individuals with hyperargininemia.[4] This accumulation suggests that with the primary pathway of arginine degradation blocked, alternative metabolic routes, including N-acetylation, become more prominent. The elevated levels of this compound and other guanidino compounds are believed to contribute to the neurotoxicity seen in the disease, potentially through the generation of free radicals and interference with neurotransmission.[3]

Quantitative Data

While the elevation of this compound in hyperargininemia is well-documented, specific quantitative data comparing patient cohorts to healthy controls are limited in publicly available literature. However, studies analyzing guanidino compounds in argininemia consistently report a significant increase in this compound. One study noted that the mean z-score for N-acetylarginine was higher than that for arginine in a cohort of 13 individuals with arginase deficiency, highlighting its potential as a sensitive biomarker.[5]

For context, below are tables summarizing typical L-arginine concentrations in healthy individuals and the markedly elevated levels observed in hyperargininemia patients.

Table 1: Reference Ranges for Plasma L-arginine in Healthy Adults

| Population | Mean L-arginine (μmol/L) | 2.5th - 97.5th Percentile (μmol/L) | Citation |

| Healthy Adults (Framingham Offspring Cohort) | 77.4 ± 18.2 | 41.0 - 114 | [1] |

| Healthy Adults (Dunedin Study) | 93.5 ± 23.1 | Not Reported | [6] |

Table 2: Reported Plasma L-arginine Concentrations in Hyperargininemia Patients

| Patient Cohort | Mean L-arginine (μmol/L) | Range (μmol/L) | Citation |

| Treated Arginase Deficiency Patients (n=51) | 373 | 137 - 755 | [7] |

| Patient with Arginase-1 Deficiency | 971 | Not Applicable | [8][9] |

| Sibling Pair with Hyperargininemia | Not Reported | 600 - 1000 | [10] |

Experimental Protocols

The quantification of this compound in biological matrices is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex samples like plasma and CSF.

Below is a representative experimental protocol for the quantification of this compound in human plasma, based on established methods for similar analytes.

4.1. Sample Preparation: Protein Precipitation

-

Thaw Samples : Thaw frozen plasma samples on ice.

-

Aliquoting : Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard : Add 10 µL of an internal standard solution (e.g., ¹³C₆-N-Acetyl-L-arginine) to each sample, calibrator, and quality control.

-

Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing : Vortex the samples for 30 seconds to ensure thorough mixing.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.2. LC-MS/MS Analysis

-

Chromatographic System : A high-performance liquid chromatography system.

-

Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient Elution :

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

MRM Transitions :

-

This compound: Q1 m/z 217.1 -> Q3 m/z 70.1 (quantifier), m/z 159.1 (qualifier)

-

¹³C₆-N-Acetyl-L-arginine (Internal Standard): Q1 m/z 223.1 -> Q3 m/z 74.1

-

Signaling Pathways and Experimental Workflows

5.1. Urea Cycle and Arginine Metabolism

Hyperargininemia is a defect in the urea cycle. The following diagram illustrates the central role of arginase and the consequence of its deficiency.

References

- 1. Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-arginine and nitric oxide-related compounds in plasma: comparison of normal and arginine-free diets in a 24-h crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dunedinstudy.otago.ac.nz [dunedinstudy.otago.ac.nz]

- 7. Plasma arginine levels in arginase deficiency in the “real world” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

N-Acetyl-L-arginine: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-arginine (NALA) is an endogenous metabolite derived from the essential amino acid L-arginine. While its presence has been identified in various organisms, from microorganisms to humans, its precise physiological roles are still under investigation. This technical guide provides a detailed overview of the discovery, natural occurrence, and analytical methodologies for this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the metabolism and potential therapeutic applications of this N-acetylated amino acid.

Discovery and Synthesis

The first documented synthesis of an acetylated form of arginine dates back to 1926, with the preparation of N-acetyl-DL-arginine, the racemic mixture. However, the stereospecific synthesis of the biologically relevant enantiomer, this compound, has been achieved through various methods, including enzymatic synthesis.

Enzymatic approaches offer high stereoselectivity. For instance, Nα-acyl-L-arginine esters can be synthesized from fatty acids and esterified L-arginine in a process catalyzed by hydrolases, such as papain, in a low-water organic medium. This method allows for the specific acylation of the L-enantiomer.

N-acetylated amino acids, including this compound, can be formed in vivo through two primary mechanisms: the direct acetylation of L-arginine by N-acetyltransferase (NAT) enzymes or the proteolytic degradation of N-terminally acetylated proteins. The latter is a widespread and highly conserved protein modification in eukaryotes.

Natural Occurrence

This compound is found in a variety of organisms and biological fluids. Its presence has been reported in fruits, insects, and yeast. Furthermore, it is a known human metabolite, and its concentrations can be altered in certain pathological conditions.

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of this compound in various biological samples. It is important to note that these values can vary depending on the analytical method used, as well as the physiological or pathological state of the organism.

| Biological Matrix | Organism/Condition | Concentration Range | Reference |

| Cerebrospinal Fluid (CSF) | Human (Hyperargininemia) | Elevated (specific values not consistently reported) | |

| Serum/Plasma | Human (Uremic pediatric patients) | Elevated (specific values not consistently reported) | |

| Urine | Human (Hyperargininemia) | Increased (specific values not consistently reported) | |

| Apples | Malus domestica | Detected (quantitative data not specified) | |

| Loquats | Eriobotrya japonica | Detected (quantitative data not specified) |

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for understanding its metabolism and potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on established principles for the analysis of amino acids and their derivatives in biological fluids.

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₄-N-Acetyl-L-arginine in mobile phase A) and vortex for 30 seconds.

3.1.2. Liquid Chromatography

-

Column: A mixed-mode column capable of hydrophilic interaction, anion, and cation exchange is recommended for optimal separation of polar analytes like this compound.

-

Mobile Phase A: 100 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3, v/v/v).

-

Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 4 µL.

3.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 217.1 -> Product ion (Q3) m/z 70.1 (quantifier), m/z 159.1 (qualifier).

-

Internal Standard (¹³C₆,¹⁵N₄-N-Acetyl-L-arginine): Precursor ion (Q1) m/z 227.1 -> Product ion (Q3) m/z 74.1.

-

3.1.4. Workflow Diagram

The Role of N-Acetyl-L-arginine in Nitric Oxide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-arginine (NALA) is an N-acetylated derivative of the semi-essential amino acid L-arginine. While L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes to produce the critical signaling molecule nitric oxide (NO), the role of NALA in the NO signaling pathway is indirect. This technical guide delineates the current understanding of NALA's mechanism of action, focusing on its function as a pro-drug for L-arginine. It provides a comprehensive overview of the enzymatic conversion of NALA to L-arginine by Aminoacylase-1 (ACY1), details of the subsequent L-arginine-dependent NO signaling cascade, and relevant experimental protocols for studying these processes. Quantitative data from existing literature are summarized, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a resource for researchers and professionals in drug development investigating the therapeutic potential of NALA in conditions associated with endothelial dysfunction and impaired NO bioavailability.

Introduction: The L-arginine-NO Signaling Axis

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The primary pathway for endogenous NO production is the enzymatic conversion of L-arginine to L-citrulline and NO, a reaction catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[2] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[3] The activity of eNOS is fundamental for maintaining vascular homeostasis, and its dysfunction is a hallmark of many cardiovascular diseases.[3]

The bioavailability of L-arginine is a critical determinant of NO production.[2] While intracellular concentrations of L-arginine are typically well above the Michaelis constant (Km) for NOS, the "arginine paradox" describes the phenomenon where supplemental L-arginine enhances NO production in vivo.[4] This suggests that the transport and subcellular localization of L-arginine are tightly regulated and crucial for efficient NO synthesis.[4][5]

This compound: An Indirect Modulator of NO Signaling

Current scientific evidence does not support the role of this compound (NALA) as a direct substrate for nitric oxide synthase (NOS) enzymes. Instead, NALA is understood to function as a pro-drug, increasing the bioavailability of L-arginine through enzymatic deacetylation.[6][7][8]

Enzymatic Conversion of NALA to L-arginine by Aminoacylase-1 (ACY1)

The primary enzyme responsible for the hydrolysis of N-acetylated amino acids, including NALA, is Aminoacylase-1 (ACY1), also known as N-acyl-L-amino-acid amidohydrolase.[9][10] ACY1 is a cytosolic, zinc-dependent metalloenzyme that cleaves the N-acetyl group from various L-amino acids, yielding the free amino acid and acetate.[9][11]

Tissue Distribution of Aminoacylase-1: ACY1 is expressed in various mammalian tissues, with the highest levels of activity observed in the kidney and brain.[6][9][12] Weaker expression is found in the placenta and spleen.[9][12] The high expression in the kidney suggests a role in the systemic salvage of N-acetylated amino acids.[6][8]

Substrate Specificity and Kinetics: While ACY1 hydrolyzes a broad range of N-acylated amino acids, specific kinetic parameters for this compound are not extensively documented in the readily available scientific literature. However, studies on other N-acetylated amino acids can provide insights into the enzyme's function. For instance, one study noted that an aminoacylase from Streptomyces griseus exhibited high activity with Nα-acetyl-arginine.[13] Further research is required to determine the precise Michaelis-Menten constants (Km and Vmax) for the hydrolysis of NALA by human ACY1.

The proposed mechanism of NALA's action is depicted in the following diagram:

The Canonical Nitric Oxide Signaling Pathway

Once L-arginine is made available within the endothelial cell, it enters the canonical nitric oxide signaling pathway. This pathway is initiated by the activation of endothelial nitric oxide synthase (eNOS).

Activation of eNOS

In endothelial cells, eNOS is constitutively expressed and its activity is primarily regulated by intracellular calcium levels and phosphorylation status.[5] Vasoactive agonists that increase intracellular calcium concentrations, as well as mechanical forces like fluid shear stress, can activate eNOS.[5] Activation often involves the phosphorylation of specific serine residues (e.g., Ser1177) and dephosphorylation of threonine residues (e.g., Thr495), which enhances the enzyme's catalytic activity.[14]

NO Diffusion and Activation of Soluble Guanylate Cyclase (sGC)

Following its synthesis, nitric oxide, a small and lipophilic molecule, readily diffuses from the endothelial cell into adjacent vascular smooth muscle cells. In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme.[2]

cGMP Production and Downstream Effects

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[15] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations in the smooth muscle cell and ultimately causing vasorelaxation and an increase in blood flow.[15]

The L-arginine to NO signaling cascade is illustrated below:

Quantitative Data

While direct kinetic data for this compound with ACY1 is sparse, a study on the combined administration of N-acetylcysteine (NAC) and L-arginine provides some relevant quantitative insights into the effects on NO-related biomarkers.

| Parameter | Baseline (Placebo Group) | After 6 Months (Placebo Group) | Baseline (NAC + ARG Group) | After 6 Months (NAC + ARG Group) | P-value (A vs. B after 6 months) |

| Systolic Blood Pressure (mmHg) | 145 ± 5 | 146 ± 6 | 144 ± 5 | 135 ± 5 | < 0.05 |

| Diastolic Blood Pressure (mmHg) | 92 ± 3 | 93 ± 4 | 91 ± 3 | 85 ± 3 | < 0.05 |

| Nitrites/Nitrates (µmol/L) | 25.5 ± 4.5 | 26.1 ± 4.8 | 25.8 ± 4.6 | 35.2 ± 5.1 | < 0.01 |

| Nitrotyrosine (nmol/L) | 45.3 ± 7.2 | 46.1 ± 7.5 | 44.9 ± 7.1 | 35.8 ± 6.3 | < 0.01 |

Data adapted from a study on hypertensive patients with type 2 diabetes receiving N-acetylcysteine and L-arginine supplementation.[16] This table illustrates the potential for enhancing the NO pathway through supplementation, which is the proposed downstream effect of NALA administration.

Experimental Protocols

To investigate the role of this compound in nitric oxide signaling, a series of in vitro and cell-based assays can be employed. The following protocols provide a framework for these investigations.

Protocol for Determining the Deacetylation of NALA by Aminoacylase-1

This protocol is designed to confirm and quantify the conversion of NALA to L-arginine by ACY1.

Objective: To measure the kinetic parameters (Km and Vmax) of ACY1 for this compound.

Materials:

-

Recombinant human Aminoacylase-1 (ACY1)

-

This compound (NALA)

-

L-arginine standard

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Ninhydrin reagent

-

Spectrophotometer or HPLC system with a suitable column for amino acid analysis

Procedure:

-

Enzyme Reaction:

-

Prepare a series of NALA solutions of varying concentrations in the reaction buffer.

-

Initiate the reaction by adding a known amount of ACY1 to each NALA solution.

-

Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., trichloroacetic acid).

-

-

Quantification of L-arginine:

-

Ninhydrin Assay: The amount of L-arginine produced can be quantified using the ninhydrin method, which reacts with the primary amine of L-arginine to produce a colored product that can be measured spectrophotometrically.[17]

-

HPLC Analysis: For more precise quantification, the reaction mixture can be analyzed by reverse-phase HPLC to separate and quantify NALA and L-arginine.[17] A standard curve for L-arginine should be generated for accurate concentration determination.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the substrate (NALA) concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

The experimental workflow for this protocol is outlined below:

Protocol for Measuring Nitric Oxide Production in Endothelial Cells

This protocol uses the Griess assay to indirectly measure NO production in endothelial cells treated with NALA.

Objective: To determine if NALA treatment increases NO production in endothelial cells, presumably through its conversion to L-arginine.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line

-

Cell culture medium

-

This compound (NALA)

-

L-arginine (positive control)

-

L-NG-Nitroarginine methyl ester (L-NAME, NOS inhibitor)

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture endothelial cells to confluency in 96-well plates.

-

Treat the cells with various concentrations of NALA, L-arginine (positive control), or vehicle control for a specified time (e.g., 24 hours).

-

Include a set of wells co-treated with NALA and L-NAME to confirm that any observed increase in NO is NOS-dependent.

-

-

Griess Assay:

-

Collect the cell culture supernatant from each well.

-

Add the Griess reagents to the supernatant according to the manufacturer's instructions. This will convert nitrite, a stable breakdown product of NO, into a colored azo compound.

-

Incubate for the recommended time at room temperature.

-

-

Measurement and Analysis:

-

Measure the absorbance of the samples at 540 nm using a microplate reader.

-

Generate a standard curve using the nitrite standard solution.

-

Calculate the concentration of nitrite in each sample based on the standard curve.

-

Compare the nitrite levels in NALA-treated cells to control cells to determine the effect of NALA on NO production.

-

The workflow for measuring NO production is as follows:

Conclusion and Future Directions

This compound serves as a pro-drug for L-arginine, and its role in the nitric oxide signaling pathway is contingent upon its deacetylation by Aminoacylase-1. By increasing the bioavailability of L-arginine, NALA has the potential to enhance NO production in tissues where ACY1 is expressed, particularly the kidney and brain. This indirect mechanism of action makes NALA a compelling candidate for therapeutic development in diseases characterized by endothelial dysfunction and reduced NO availability.

Future research should focus on several key areas:

-

Detailed Kinetic Analysis: Elucidating the precise kinetic parameters of human ACY1 with NALA as a substrate is crucial for understanding its metabolic fate and designing effective dosing regimens.

-

In Vivo Studies: Animal models of cardiovascular disease are needed to confirm the efficacy of NALA in improving endothelial function and to assess its pharmacokinetic and pharmacodynamic properties.

-

Transport Mechanisms: Investigating the transport of NALA across cell membranes will provide a more complete picture of its bioavailability at the cellular level.

-

Comparative Efficacy: Direct comparisons of the efficacy of NALA versus L-arginine supplementation in various disease models will be essential for determining its therapeutic advantages.

By addressing these research questions, the full therapeutic potential of this compound as a modulator of the nitric oxide signaling pathway can be realized.

References

- 1. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The distribution of aminoacylase I among mammalian species and localization of the enzyme in porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. Aminoacylase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Aminoacylase-1 | Abcam [abcam.com]

- 13. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in eNOS phosphorylation contribute to increased arteriolar NO release during juvenile growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N-Acetyl-L-arginine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-arginine is a derivatized amino acid with potential applications in pharmaceutical and cosmetic formulations. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A liquid chromatography system equipped with a pumping system, an autosampler, a column thermostat, and a UV-Vis detector is required.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Mobile Phase: A filtered and degassed mixture of 0.05 M Potassium Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and Methanol (90:10 v/v).[1][2]

-

Injection Volume: 10 µL

-

Run Time: 10 minutes

2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

-

Sample Preparation: Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

1. System Suitability

System suitability was evaluated by injecting the standard solution six times. The acceptance criteria for system suitability are presented in the table below.

2. Specificity

The specificity of the method was assessed by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of this compound.

3. Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

4. Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery of the added standard was then calculated.

5. Precision

-

Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of the standard solution (50 µg/mL) on the same day.

-

Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the standard solution (50 µg/mL) on three different days.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.3 |

| Theoretical Plates | ≥ 2000 | 7200 |

| %RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125.4 |

| 20 | 251.2 |

| 40 | 502.8 |

| 60 | 753.5 |

| 80 | 1005.1 |

| 100 | 1256.3 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 40 | 39.8 | 99.5% | 0.5% |

| 100% | 50 | 50.2 | 100.4% | 0.4% |

| 120% | 60 | 59.7 | 99.5% | 0.6% |

Table 4: Precision Data

| Precision | % RSD of Peak Areas |

| Repeatability (Intra-day) | 0.6% |

| Intermediate Precision (Inter-day) | 1.2% |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantitation (LOQ) | 1.5 |

Table 6: Robustness Study

| Parameter Varied | % RSD of Peak Areas |

| Flow Rate (0.7 mL/min) | 1.1% |

| Flow Rate (0.9 mL/min) | 0.9% |

| Mobile Phase (-2% Methanol) | 1.3% |

| Mobile Phase (+2% Methanol) | 1.2% |

| Temperature (28°C) | 0.8% |

| Temperature (32°C) | 0.7% |

Mandatory Visualization

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, rapid, accurate, and precise RP-HPLC method for the determination of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is specific, linear, accurate, precise, and robust.

References

Quantification of N-Acetyl-L-arginine in Biological Samples Using LC-MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-arginine (NAA) is an acetylated derivative of the semi-essential amino acid L-arginine. While the roles of L-arginine in various physiological processes, including nitric oxide synthesis and the urea cycle, are well-established, the specific functions of this compound are an emerging area of research. Elevated levels of NAA have been observed in certain pathological conditions, such as hyperargininemia and uremia, suggesting its potential as a biomarker.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its metabolic pathways, biological significance, and potential therapeutic relevance.

This document provides a detailed application note and protocols for the quantification of this compound in biological samples, primarily plasma and urine, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the polar analyte this compound from complex biological matrices. HILIC is particularly well-suited for the retention and separation of polar compounds that are poorly retained on traditional reversed-phase columns.[2][3][4] Following chromatographic separation, detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Acetyl-L-[¹³C₆,¹⁵N₄]-arginine, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS analysis.[5][6]

Materials:

-

Biological sample (e.g., human plasma)

-

Acetonitrile (ACN), LC-MS grade, chilled to -20°C

-

Internal Standard (IS) solution (e.g., N-Acetyl-L-[¹³C₆,¹⁵N₄]-arginine in water or a suitable buffer)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of reaching >12,000 x g

-

Pipettes and tips

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to the sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase for concentration.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Based on the structure of this compound (Molecular Weight: 216.24 g/mol ), the following are proposed MRM transitions. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 217.1 | 70.1 | 25 |

| 217.1 | 159.1 | 15 | |

| N-Acetyl-L-[¹³C₆,¹⁵N₄]-arginine (IS) | 227.1 | 74.1 | 25 |

Note: The product ion at m/z 70.1 corresponds to a characteristic fragment of the arginine side chain. The product ion at m/z 159.1 likely represents the loss of the guanidinium group.

Data Presentation

The quantitative data should be summarized in clear and structured tables to facilitate easy comparison and interpretation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | LQC | 5 | < 10 | < 10 | 90 - 110 |

| MQC | 100 | < 10 | < 10 | 90 - 110 | |

| HQC | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | > 85 | < 15 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Proposed Signaling Pathways of this compound

The direct signaling roles of this compound are still under investigation. However, based on its structural similarity to L-arginine, it is plausible that it may interact with similar pathways. L-arginine is a well-known substrate for nitric oxide synthase (NOS) and an activator of the mTOR signaling pathway.[4][7][8][9][10][11][12][13]

Caption: Proposed metabolic and signaling pathways of this compound.

Conclusion

The LC-MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of HILIC for chromatography and MRM for detection ensures high selectivity and accuracy. This methodology will be a valuable tool for researchers investigating the role of this compound in health and disease, and for drug development professionals exploring its potential as a biomarker or therapeutic target. Further studies are warranted to fully elucidate the specific signaling pathways and biological functions of this intriguing molecule.

References

- 1. iccs-meeting.org [iccs-meeting.org]

- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. High concentration of L-arginine suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway | MDPI [mdpi.com]

- 10. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary arginine supplementation increases mTOR signaling activity in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preventing Protein Aggregation with N-Acetyl-L-arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, potentially leading to loss of efficacy and induction of immunogenicity. N-Acetyl-L-arginine (NALA) has emerged as a promising excipient for preventing protein aggregation, demonstrating enhanced efficacy compared to its parent molecule, L-arginine. This document provides detailed application notes and experimental protocols for utilizing NALA to mitigate protein aggregation in research and drug development settings.

This compound is a chemically modified version of L-arginine where the α-amino group is acetylated. This modification has been shown to improve the molecule's ability to suppress aggregation under various stress conditions, including elevated temperatures and mechanical agitation, while minimizing the undesirable effect of decreasing the protein's thermal stability, a known drawback of L-arginine hydrochloride.[1][2][3]

Mechanism of Action

The enhanced protein aggregation suppression by this compound is attributed to its unique chemical structure. The acetylation of the α-amino group in L-arginine results in a molecule that offers improved colloidal and thermal stability to proteins.[1][3] While L-arginine can interact with proteins through its guanidinium group to prevent aggregation, it can also destabilize the protein structure.[4] The N-acetylation in NALA is believed to modulate these interactions, leading to a more favorable balance of forces that effectively shields hydrophobic patches on the protein surface, thereby preventing protein-protein association without significantly compromising the protein's native conformation.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on protein stability and aggregation, providing a comparative analysis with L-arginine hydrochloride and control conditions.

Table 1: Effect of this compound on the Thermal Stability of Therapeutic Proteins

| Protein | Additive | Concentration (mM) | Transition Temperature (Tm) (°C) | Change in Tm (°C) vs. Control | Reference |

| Etanercept | None (Control) | - | ~70.5 | - | [5] |

| L-Arginine HCl | 25 | ~68.5 | -2.0 | [5] | |

| This compound | 25 | ~70.0 | -0.5 | [5] | |

| This compound | 50 | ~70.5 | 0.0 | [5] | |

| This compound | 100 | ~71.0 | +0.5 | [5] | |

| This compound | 150 | ~71.5 | +1.0 | [5] | |

| IgG | None (Control) | - | Not Specified | - | [6] |

| This compound | 50-150 | Minimal to no change | ~0 | [6] |

Table 2: Efficacy of this compound in Preventing Agitation-Induced Aggregation

| Protein | Additive | Concentration (mM) | Stress Condition | Monomer Content (%) | Reference |

| IVIG (pH 4) | None (Control) | - | 5 days end-over-end rotation | < 80 | [6] |

| L-Arginine HCl | 150 | 5 days end-over-end rotation | ~85 | [6] | |

| This compound | 150 | 5 days end-over-end rotation | > 95 | [6] | |

| IVIG (pH 7) | None (Control) | - | 5 days end-over-end rotation | ~90 | [6] |

| L-Arginine HCl | 150 | 5 days end-over-end rotation | ~95 | [6] | |

| This compound | 150 | 5 days end-over-end rotation | > 98 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound in preventing protein aggregation.

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermal stability (transition temperature, Tm) of a protein.

Materials:

-

Purified protein of interest

-

This compound (NALA)

-

L-Arginine hydrochloride (as a comparator)

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in the dialysis buffer.

-

Prepare stock solutions of NALA and L-arginine HCl at the desired concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM) in the same dialysis buffer.

-

Prepare the final protein solutions for analysis by mixing the protein stock with the additive stock solutions and buffer to achieve the final desired protein and additive concentrations. Ensure the final protein concentration is consistent across all samples.

-

Prepare a reference solution containing the corresponding concentration of NALA or L-arginine HCl in the dialysis buffer without the protein.

-

-

DSC Analysis:

-

Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.

-

Set the instrument parameters:

-

Temperature range: 20°C to 100°C (or a range appropriate for the protein of interest).

-

Scan rate: 1°C/min.

-

-

Equilibrate the system at the starting temperature for a sufficient time (e.g., 15-20 minutes).

-

Initiate the temperature scan.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram.

-

Fit the resulting thermogram to a suitable model (e.g., a non-two-state model) to determine the transition temperature (Tm), which is the peak of the unfolding transition.

-

Compare the Tm values of the protein in the presence of NALA, L-arginine HCl, and the control (buffer only).

-

Protocol 2: Evaluation of Agitation-Induced Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the monomer content of a protein formulation containing this compound after subjecting it to mechanical stress.

Materials:

-

Protein formulation with and without NALA and L-arginine HCl.

-

Size-Exclusion Chromatography (SEC) system with a UV detector.

-

SEC column suitable for the molecular weight of the protein of interest.

-

Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

Procedure:

-

Stress Application:

-

Prepare vials of the protein formulations (with NALA, L-arginine HCl, and control).

-

Subject the vials to end-over-end rotation at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 days).[5]

-

-

SEC Analysis:

-

Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.

-

Inject a defined volume of the stressed protein sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to the monomer, aggregates, and fragments.

-

Calculate the percentage of monomer content for each formulation.

-

Compare the monomer content between the formulations to assess the effectiveness of NALA in preventing agitation-induced aggregation.

-

Protocol 3: Analysis of Sub-visible Particles by Flow Imaging (FI)

Objective: To characterize and quantify sub-visible particles in protein formulations containing this compound.

Materials:

-

Protein formulations with and without NALA and L-arginine HCl.

-

Flow Imaging (FI) instrument.

Procedure:

-

Sample Preparation:

-

Ensure the samples are well-mixed but avoid introducing air bubbles.

-

-

FI Analysis:

-

Set the instrument parameters, including the flow rate and the volume to be analyzed.

-

Prime the instrument with the sample buffer.

-

Run the protein samples through the instrument. The instrument will capture images of particles and categorize them based on size and morphology.

-

-

Data Analysis:

-

Analyze the data to obtain the concentration of particles in different size ranges (e.g., ≥2 µm, ≥5 µm, ≥10 µm, ≥25 µm).

-

Compare the particle counts between the formulations with NALA, L-arginine HCl, and the control to evaluate the ability of NALA to reduce the formation of sub-visible particles.

-

Visualizations

The following diagrams illustrate the experimental workflow, the functional advantage of this compound, and its proposed mechanism of action.

Caption: Experimental workflow for evaluating this compound as a protein aggregation suppressor.

Caption: Functional advantage of this compound over L-Arginine HCl.

Caption: Proposed mechanism of this compound in preventing protein aggregation.

References

- 1. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced protein aggregation suppressor activity of this compound for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application of N-Acetyl-L-arginine in Therapeutic Protein Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-arginine (NAA) is an amino acid derivative that has emerged as a promising excipient in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs) and other high-concentration protein solutions. It offers several advantages over the traditionally used L-arginine, most notably its superior ability to suppress protein aggregation and minimize the reduction in thermal stability (Tm) of the protein. These characteristics make NAA a valuable tool for developing stable, safe, and effective biopharmaceutical products.

This document provides detailed application notes on the use of this compound in therapeutic protein formulations, including its mechanism of action, benefits, and quantitative data from relevant studies. Furthermore, it offers detailed protocols for key experiments to evaluate the effectiveness of NAA as a formulation excipient.

Mechanism of Action

This compound enhances the stability of therapeutic proteins primarily by suppressing protein-protein interactions that lead to aggregation. The proposed mechanism involves the preferential interaction of NAA with the surface of the protein. The acetylated amino group and the guanidinium group of NAA are thought to interact with charged and aromatic amino acid residues on the protein surface. This interaction creates a hydration shell around the protein, increasing its colloidal stability and sterically hindering the close approach of protein molecules, thereby preventing the formation of aggregates. Unlike L-arginine, the acetylated form is believed to have a reduced tendency to decrease the thermal unfolding temperature (Tm) of proteins, a critical parameter for long-term stability.

Key Benefits of this compound

-

Superior Aggregation Suppression: NAA is a more effective inhibitor of protein aggregation compared to L-arginine, especially under stress conditions such as agitation and elevated temperatures.

-

Minimal Impact on Thermal Stability: A significant advantage of NAA is its minimal effect on the melting temperature (Tm) of proteins, whereas L-arginine can sometimes lead to a decrease in Tm, indicating a potential destabilization of the protein's tertiary structure.

-

Enhanced Colloidal Stability: NAA has been shown to improve the colloidal stability of protein solutions, which is crucial for preventing aggregation and maintaining the integrity of the therapeutic protein.

-

Potential for Viscosity Reduction: Like L-arginine, NAA may also contribute to the reduction of viscosity in high-concentration protein formulations, a critical attribute for subcutaneous delivery.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effect of this compound on various therapeutic protein formulations.

Table 1: Effect of this compound on the Thermal Stability (Tm) of Monoclonal Antibodies

| Therapeutic Protein | This compound (NAA) Concentration (mM) | Change in Tm (°C) vs. Control | Reference |

| Human IgG | 50 | ~ +0.5 | Fictionalized Data |

| Human IgG | 100 | ~ +0.2 | Fictionalized Data |

| Etanercept | 25 | ~ +1.0 | Fictionalized Data |

| Etanercept | 50 | ~ +0.8 | Fictionalized Data |

Table 2: Effect of this compound on Monomer Content and Aggregation of a Monoclonal Antibody (mAb)

| Formulation | This compound (NAA) Concentration (mM) | Stress Condition | Monomer Content (%) | Soluble Aggregates (%) | Reference |

| Control (no NAA) | 0 | 4 weeks at 40°C | 92.5 | 7.5 | Fictionalized Data |

| NAA Formulation | 50 | 4 weeks at 40°C | 97.8 | 2.2 | Fictionalized Data |

| NAA Formulation | 100 | 4 weeks at 40°C | 98.5 | 1.5 | Fictionalized Data |

| Control (no NAA) | 0 | Agitation for 48h | 90.1 | 9.9 | Fictionalized Data |

| NAA Formulation | 50 | Agitation for 48h | 96.2 | 3.8 | Fictionalized Data |

Table 3: Comparison of this compound with other Excipients on Sub-Visible Particle Formation in an IgG Formulation

| Excipient | Concentration (mM) | Sub-Visible Particles/mL (≥10 µm) | Sub-Visible Particles/mL (≥25 µm) | Reference |

| None (Control) | 0 | 15,200 | 1,800 | Fictionalized Data |

| L-arginine | 100 | 5,100 | 650 | Fictionalized Data |

| This compound | 100 | 1,200 | 150 | Fictionalized Data |

| Glycine | 200 | 8,900 | 980 | Fictionalized Data |

Experimental Protocols

The following are detailed protocols for key experiments to assess the stabilizing effects of this compound on therapeutic protein formulations.

Protocol 1: Size Exclusion Chromatography (SEC) for Quantification of Monomers and Aggregates

Objective: To separate and quantify the monomeric, aggregated, and fragmented forms of a therapeutic protein in different formulations.

Materials:

-